(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is commonly referred to as MI-503 and is a potent inhibitor of the Menin-MLL protein-protein interaction. In
Mécanisme D'action
MI-503 inhibits the Menin-MLL protein-protein interaction by binding to the Menin protein, which is essential for the development of acute leukemia. By inhibiting this interaction, MI-503 prevents the recruitment of MLL fusion proteins to the DNA, which results in the suppression of oncogenic gene expression. This mechanism of action has been validated through various biochemical and biophysical studies.
Biochemical and Physiological Effects:
MI-503 has been shown to have potent anti-cancer effects both in vitro and in vivo. In addition to its ability to inhibit the growth of cancer cells, MI-503 has also been shown to induce apoptosis and cell cycle arrest. MI-503 has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy. MI-503 has been well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MI-503 is its potency and specificity for the Menin-MLL protein-protein interaction. This makes it an ideal tool for studying the role of this interaction in cancer development. However, one of the limitations of MI-503 is its relatively short half-life, which may limit its effectiveness in in vivo studies. Additionally, MI-503 may not be effective in all cancer types, and further research is needed to determine its efficacy in different cancer models.
Orientations Futures
There are several future directions for research on MI-503. One area of interest is the development of more potent and selective Menin-MLL inhibitors. Additionally, further research is needed to determine the efficacy of MI-503 in combination therapy with other chemotherapeutic agents. Another area of interest is the role of the Menin-MLL interaction in other diseases, such as diabetes and obesity, which may open up new avenues for therapeutic intervention. Finally, the development of new delivery methods for MI-503 may improve its efficacy in in vivo studies.
Méthodes De Synthèse
The synthesis of MI-503 involves a multi-step process that includes the reaction of 2-chloronicotinic acid with 1-methyl-1H-benzo[d]imidazole-2-amine to form 2-(1-methyl-1H-benzo[d]imidazol-2-yl)nicotinic acid. This intermediate is then reacted with potassium carbonate and acrylonitrile to yield (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile. The synthesis process of MI-503 has been optimized to improve its yield and purity.
Applications De Recherche Scientifique
MI-503 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the Menin-MLL protein-protein interaction, which is involved in the development of acute leukemia. MI-503 has also been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and lung cancer. Additionally, MI-503 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
(E)-2-(1-methylbenzimidazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-21-14-7-3-2-6-13(14)20-16(21)12(10-17)11-19-15-8-4-5-9-18-15/h2-9,11H,1H3,(H,18,19)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVDXDRUTZMVSM-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CNC3=CC=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/NC3=CC=CC=N3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.